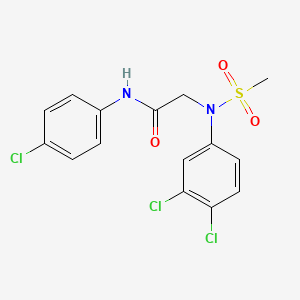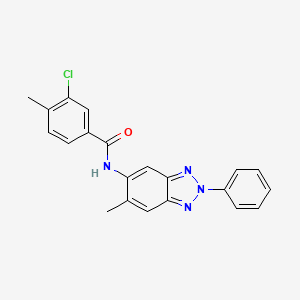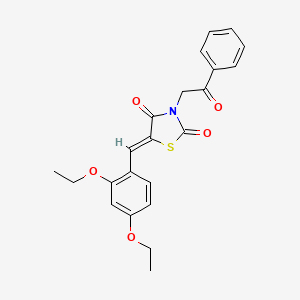![molecular formula C26H22N2O3 B3669263 N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3669263.png)
N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide typically involves a series of organic reactions. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a substituted benzaldehyde in the presence of a base, followed by desilylation to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran ring.
Scientific Research Applications
N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anti-tumor activity may involve the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
N-{2-Methyl-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-Hydroxy-5-nitrobenzofuran: Known for its antibacterial properties.
Benzothiophene derivatives: These compounds also exhibit anti-tumor activities but have different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-15(2)17-10-11-23-21(12-17)28-26(31-23)19-9-8-16(3)20(13-19)27-25(29)24-14-18-6-4-5-7-22(18)30-24/h4-15H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAMIFWRONKKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide](/img/structure/B3669181.png)
![5-(5-bromo-2-ethoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3669186.png)
![2-[(5Z)-5-(3-bromo-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3669197.png)



![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3669218.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3669230.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2,6-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3669237.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B3669244.png)
![N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3669270.png)
![ethyl (4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3669277.png)
![(5E)-5-[[3-bromo-5-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione](/img/structure/B3669278.png)
